molecular formula C17H13Cl2NO6 B2677994 Methyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate CAS No. 898921-20-5

Methyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

Cat. No.: B2677994
CAS No.: 898921-20-5
M. Wt: 398.19
InChI Key: MOBUVCKLGDJANF-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate (molecular formula: C₁₇H₁₃Cl₂NO₆) is a pyrano[3,2-b]pyran derivative characterized by a 2,5-dichlorophenyl substituent, a hydroxymethyl group, and a methyl ester moiety at position 2. Its average molecular mass is 398.192 g/mol, with a monoisotopic mass of 397.012 g/mol . The compound lacks defined stereocenters, indicating a planar chiral structure.

Properties

IUPAC Name

methyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO6/c1-24-17(23)13-12(9-4-7(18)2-3-10(9)19)15-14(26-16(13)20)11(22)5-8(6-21)25-15/h2-5,12,21H,6,20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBUVCKLGDJANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC2=C(C1C3=C(C=CC(=C3)Cl)Cl)OC(=CC2=O)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a complex organic compound with significant potential in biological applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C17H13Cl2NO6C_{17}H_{13}Cl_2NO_6 and features several functional groups that contribute to its biological activity. The presence of the dichlorophenyl group enhances its reactivity, while the amino and hydroxymethyl groups play crucial roles in its interaction with biological targets.

Biological Activities

1. Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound through various mechanisms:

  • Cell Proliferation Inhibition : this compound was tested against human cancer cell lines such as SW-480 (colon cancer) and MCF-7 (breast cancer). The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell growth. For instance, derivatives related to this compound showed IC50 values ranging from 26.6 to 42.6 μM against MCF-7 cells .
  • Mechanisms of Action : The compound's structure allows it to interact with key cellular pathways involved in cancer progression. It has been suggested that the inhibition of cyclin-dependent kinases (CDKs) may be a mechanism through which these compounds exert their anticancer effects .

2. Enzyme Inhibition

The compound has shown promising results in enzyme inhibition studies:

  • Tyrosinase Inhibition : Tyrosinase is an enzyme critical for melanin production and is a target for skin-whitening agents. The compound demonstrated competitive inhibition with an IC50 value of approximately 7.69 μM, significantly lower than that of kojic acid (IC50 = 23.64 μM), indicating its potential as a skin-lightening agent .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is essential:

Compound NameStructure FeaturesUnique AspectsIC50 Values
Methyl 6-amino-5-cyano-4-(3-hydroxyphenyl)-4H-pyran-3-carboxylateContains cyano and hydroxy groupsHigher reactivity due to cyano groupNot specified
Methyl 6-amino-5-cyano-4-(2-methoxyphenyl)-4H-pyran-3-carboxylateFeatures a methoxy groupEnhanced solubility due to methoxy substitutionNot specified
Pyranopyrazole derivativesFused heterocyclic structureExhibits diverse biological activitiesNot specified

This table highlights how this compound stands out due to its specific combination of functional groups and its potent biological activities.

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating derivatives of this compound:

  • Synthesis and Evaluation : A study synthesized various derivatives and assessed their anticancer activities against cell lines SW-480 and MCF-7. The most potent derivatives showed IC50 values indicating strong anti-proliferative effects .
  • Mechanistic Studies : Research involving molecular dynamics simulations has provided insights into how these compounds interact at the molecular level with target proteins involved in cancer progression .

Scientific Research Applications

The compound exhibits promising biological activities, which have been explored in various studies:

  • Anticancer Properties : Preliminary studies suggest that methyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate may possess anticancer properties due to its structural similarity to known anticancer agents. For instance, compounds with similar pyranopyran structures have shown efficacy against multiple cancer cell lines .
  • Antimicrobial Activity : The presence of the dichlorophenyl group enhances the compound's reactivity and biological activity, making it a candidate for antimicrobial applications. Research indicates that derivatives of pyran compounds often exhibit significant antibacterial and antifungal properties .
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in disease pathways, particularly those related to inflammation and cancer progression .

Case Studies

  • In vitro Anticancer Effect Study : A study conducted on various synthesized derivatives demonstrated that certain modifications in the structure of pyran-based compounds led to enhanced cytotoxicity against cancer cell lines such as MCF-7 . The results indicated that the introduction of specific substituents could significantly improve the therapeutic potential of these compounds.
  • Enzyme Inhibition Research : Another study focused on the enzyme inhibition capabilities of related pyran derivatives showed promising results against cyclooxygenase enzymes (COX), which are crucial in inflammatory processes . This suggests that this compound could be further investigated for anti-inflammatory applications.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent variations, physical properties, and functional group influences.

Table 1: Structural and Physical Comparison

Compound Name / ID Substituent (R) Functional Group (Position 3) Molecular Weight (g/mol) Melting Point (°C) IR Peaks (cm⁻¹) Reference
Target Compound 2,5-dichlorophenyl Methyl carboxylate 398.192 Not reported Not reported
6h (Carbonitrile derivative) 3-((4-chlorobenzyl)oxy)phenyl Carbonitrile Not reported 232–236 3406, 3273, 2191, 1636
CAS 825602-70-8 (Methyl ester) 2-chlorophenyl Methyl carboxylate 363.75 Not reported Not reported
Ethyl 2-amino-4-(3,4-dichlorophenyl)... 3,4-dichlorophenyl Ethyl carboxylate Not reported Not reported Not reported
6a (Carbonitrile derivative) 4-(benzyloxy)phenyl Carbonitrile Not reported 221–224 3400, 3327, 2199, 1677

Key Findings:

Substituent Effects: The 2,5-dichlorophenyl group in the target compound increases its molecular weight compared to the 2-chlorophenyl analog (CAS 825602-70-8, 363.75 g/mol) . Compounds with benzyloxy or chlorobenzyloxy substituents (e.g., 6h, 6a) exhibit higher melting points (221–236°C), likely due to increased intermolecular interactions (e.g., π-π stacking) .

Functional Group Influence :

  • Carbonitrile derivatives (6h, 6a) display distinct IR absorption bands at ~2190 cm⁻¹ (C≡N stretch), absent in carboxylate esters. Carboxylate esters typically show carbonyl (C=O) stretches near 1700 cm⁻¹ , though specific data for the target compound is unavailable .
  • The ethyl ester variant () may exhibit altered pharmacokinetics compared to the methyl ester due to increased steric bulk and lipophilicity .

Hydroxymethyl Group :

  • The hydroxymethyl group at position 6 is conserved across all analogs, suggesting its role in hydrogen bonding or metabolic stability.

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate?

The compound can be synthesized via multi-component cyclocondensation reactions. Key steps include:

  • Use of kojic acid derivatives as starting materials for the pyran ring system.
  • Introduction of the 2,5-dichlorophenyl group via nucleophilic substitution or Suzuki coupling under reflux conditions in 1,4-dioxane.
  • Hydroxymethyl incorporation through controlled hydrolysis of nitrile intermediates (e.g., using malononitrile or ethyl cyanoacetate as reagents).
  • Final esterification with methanol under acidic catalysis. Optimize yields by adjusting reaction time (6–12 hours) and temperature (80–100°C) .

Q. What analytical techniques are most effective for characterizing the structure of this compound?

Structural confirmation relies on:

  • ¹H NMR spectroscopy : Identify characteristic peaks for the pyrano-pyran core (e.g., δ 4.10–4.75 ppm for hydroxymethyl protons, δ 7.0–8.0 ppm for aromatic protons from the dichlorophenyl group) .
  • IR spectroscopy : Confirm functional groups (e.g., 1650–1680 cm⁻¹ for carbonyl stretching, 3300–3500 cm⁻¹ for -NH₂ and -OH groups) .
  • Mass spectrometry : Validate molecular weight via fragmentation patterns (e.g., M⁺ peaks or characteristic losses like CO₂ for ester groups) .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations predict the compound’s interactions with biological targets?

MD simulations can model:

  • Binding affinity : Simulate interactions with enzymes (e.g., tyrosinase) by analyzing hydrogen bonds between the hydroxymethyl group and active-site residues.
  • Conformational stability : Assess the rigidity of the pyrano-pyran core under physiological conditions. Adjust force fields to account for the dichlorophenyl group’s steric effects.
  • Validation requires cross-referencing with experimental IC₅₀ values from enzyme inhibition assays .

Q. How do substituents like the 2,5-dichlorophenyl group influence biological activity compared to other aryl substituents?

Comparative studies show:

  • Electron-withdrawing effects : The dichlorophenyl group enhances electrophilicity, improving binding to hydrophobic enzyme pockets (e.g., antimicrobial targets).
  • Steric hindrance : Bulkier substituents (e.g., benzyloxy groups) reduce activity by limiting access to active sites.
  • Use structure-activity relationship (SAR) models to correlate substituent positions (meta vs. para) with bioactivity data from analogs in .

Q. How should researchers address discrepancies in spectral data (e.g., melting points or IR peaks) between synthetic batches?

Contradictions may arise from:

  • Polymorphism : Recrystallize the compound in different solvents (e.g., DMSO vs. ethanol) to isolate stable crystalline forms.
  • Impurities : Use preparative HPLC to purify intermediates, particularly nitrile or ester byproducts.
  • Instrument calibration : Validate NMR and IR instruments with standard reference compounds to ensure reproducibility .

Q. What mechanistic insights explain the cyclization step during synthesis?

The pyrano-pyran core forms via:

  • Acid-catalyzed cyclization : Protonation of the carbonyl oxygen initiates ring closure, followed by dehydration.
  • Base-mediated keto-enol tautomerism : Stabilizes intermediates for 6-endo-dig cyclization. Monitor reaction progress using TLC with ethyl acetate/hexane (3:7) as the mobile phase .

Methodological Notes

  • Experimental Design : For reproducibility, document solvent purity, reaction atmosphere (N₂ vs. air), and catalyst loading (e.g., triethylamine in 0.5–1.0 molar ratios) .
  • Data Validation : Cross-check spectral data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .

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